MRK003

Catalog No.
S548178
CAS No.
623165-93-5
M.F
C25H31F6N3O2S
M. Wt
551.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MRK003

CAS Number

623165-93-5

Product Name

MRK003

IUPAC Name

(1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide

Molecular Formula

C25H31F6N3O2S

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21-,22+,23+/m0/s1

InChI Key

NKHUILHBYOOZDF-NCOIWELASA-N

SMILES

C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MRK003; MRK 003; MRK-003.

Canonical SMILES

C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F

Isomeric SMILES

C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F

Description

The exact mass of the compound (1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide is 551.20412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This complex molecule, also known by its alias MRK-003, is an investigational drug studied for its potential to inhibit a specific enzyme called gamma-secretase []. Gamma-secretase plays a crucial role in various cellular processes, including the Notch signaling pathway, which is important for cell development, differentiation, and survival [].

Potential for Cancer Treatment

Research suggests that MRK-003 might hold promise for treating certain cancers by targeting the Notch signaling pathway. Aberrant Notch signaling has been implicated in the development and progression of various malignancies, including multiple myeloma and non-Hodgkin's lymphoma []. Studies have shown that MRK-003 treatment can induce cancer cell death and inhibit the proliferation of these cancer cell lines [].

  • MRK-003 acts as a gamma-secretase inhibitor. This means it disrupts the enzyme's ability to cleave a specific protein fragment within the Notch signaling pathway [].
  • Disruption of this cleavage prevents the formation of the Notch intracellular domain, a critical component required for Notch signaling to transmit its message within the cell [].
  • By inhibiting Notch signaling, MRK-003 could potentially hinder cancer cell growth and survival.

MRK003 is a potent and selective gamma-secretase inhibitor that targets the Notch signaling pathway, which is crucial in various cellular processes, including cell differentiation and proliferation. This compound has garnered attention for its potential in treating several malignancies, particularly pancreatic ductal adenocarcinoma (PDAC) and hematological cancers. MRK003 functions by inhibiting the cleavage of Notch receptors, thereby preventing the activation of downstream signaling pathways that promote tumor growth and survival .

, typically beginning with a precursor compound that undergoes multiple steps, including:

  • Formation of Key Intermediates: Utilizing standard organic synthesis techniques such as coupling reactions.
  • Purification: Employing chromatographic methods to isolate MRK003 from by-products.
  • Characterization: Confirming structure and purity through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

While specific detailed synthetic routes are proprietary, the general approach relies on established organic chemistry methodologies.

MRK003 exhibits significant biological activity against various cancer types by targeting cancer stem cells (CSCs) and altering cellular signaling pathways. In preclinical studies, MRK003 has shown to:

  • Induce Apoptosis: It promotes programmed cell death in multiple myeloma and non-Hodgkin lymphoma cell lines.
  • Inhibit Proliferation: The compound effectively halts the growth of Notch-dependent T-cell acute lymphoblastic leukemia (T-ALL) cells .
  • Downregulate Key Proteins: MRK003 reduces levels of cyclin D1 and B-cell lymphoma-extra large (Bcl-Xl), contributing to its anti-cancer effects .

Interaction studies involving MRK003 have highlighted its synergistic effects when combined with other drugs. For instance:

  • With Gemcitabine: The combination therapy has been shown to significantly enhance anti-tumor effects compared to gemcitabine alone, indicating a potential strategy for improving treatment efficacy in resistant cancer types .
  • Mechanistic Insights: Studies have demonstrated that MRK003 alters gene expression profiles associated with tumor growth, suggesting its role in modulating tumor microenvironments and CSC populations .

Several compounds exhibit similar mechanisms of action as MRK003, primarily through the inhibition of the Notch signaling pathway. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
MK-0752Gamma-secretase inhibitorAdvanced clinical development status
RO4929097Selective gamma-secretase inhibitorFocused on solid tumors
DAPTNon-selective gamma-secretase inhibitorBroad application but less specificity

MRK003 stands out due to its selectivity for Notch-dependent pathways, making it particularly effective against cancers where Notch signaling plays a critical role in tumorigenesis .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

551.20411739 g/mol

Monoisotopic Mass

551.20411739 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DJ2AZE88DE

Dates

Modify: 2023-08-15
1: Tanaka S, Nakada M, Yamada D, Nakano I, Todo T, Ino Y, Hoshii T, Tadokoro Y, Ohta K, Ali MA, Hayashi Y, Hamada J, Hirao A. Strong therapeutic potential of γ-secretase inhibitor MRK003 for CD44-high and CD133-low glioblastoma initiating cells. J Neurooncol. 2015 Jan;121(2):239-50. doi: 10.1007/s11060-014-1630-z. Epub 2014 Oct 8. PubMed PMID: 25293440.
2: Stoeck A, Lejnine S, Truong A, Pan L, Wang H, Zang C, Yuan J, Ware C, MacLean J, Garrett-Engele PW, Kluk M, Laskey J, Haines BB, Moskaluk C, Zawel L, Fawell S, Gilliland G, Zhang T, Kremer BE, Knoechel B, Bernstein BE, Pear WS, Liu XS, Aster JC, Sathyanarayanan S. Discovery of biomarkers predictive of GSI response in triple-negative breast cancer and adenoid cystic carcinoma. Cancer Discov. 2014 Oct;4(10):1154-67. doi: 10.1158/2159-8290.CD-13-0830. Epub 2014 Aug 7. PubMed PMID: 25104330; PubMed Central PMCID: PMC4184927.
3: Groeneweg JW, DiGloria CM, Yuan J, Richardson WS, Growdon WB, Sathyanarayanan S, Foster R, Rueda BR. Inhibition of notch signaling in combination with Paclitaxel reduces platinum-resistant ovarian tumor growth. Front Oncol. 2014 Jul 7;4:171. doi: 10.3389/fonc.2014.00171. eCollection 2014. PubMed PMID: 25072022; PubMed Central PMCID: PMC4083224.
4: Samore WR, Gondi CS. Brief overview of selected approaches in targeting pancreatic adenocarcinoma. Expert Opin Investig Drugs. 2014 Jun;23(6):793-807. doi: 10.1517/13543784.2014.902933. Epub 2014 Mar 27. Review. PubMed PMID: 24673265.
5: Groeneweg JW, Hall TR, Zhang L, Kim M, Byron VF, Tambouret R, Sathayanrayanan S, Foster R, Rueda BR, Growdon WB. Inhibition of gamma-secretase activity impedes uterine serous carcinoma growth in a human xenograft model. Gynecol Oncol. 2014 Jun;133(3):607-15. doi: 10.1016/j.ygyno.2014.03.560. Epub 2014 Mar 22. PubMed PMID: 24667249.
6: Liu QQ, Liu JL, Guo DM, Teng QL. [Inhibitory effects of gamma secretase inhibitor on human multiple myeloma xenograft mouse model]. Zhonghua Xue Ye Xue Za Zhi. 2013 Sep;34(9):794-7. doi: 10.3760/cma.j.issn.0253-2727.2013.09.012. Chinese. PubMed PMID: 24103879.
7: Timme CR, Gruidl M, Yeatman TJ. Gamma-secretase inhibition attenuates oxaliplatin-induced apoptosis through increased Mcl-1 and/or Bcl-xL in human colon cancer cells. Apoptosis. 2013 Oct;18(10):1163-74. doi: 10.1007/s10495-013-0883-x. PubMed PMID: 23887890.
8: Chu Q, Orr BA, Semenkow S, Bar EE, Eberhart CG. Prolonged inhibition of glioblastoma xenograft initiation and clonogenic growth following in vivo Notch blockade. Clin Cancer Res. 2013 Jun 15;19(12):3224-33. doi: 10.1158/1078-0432.CCR-12-2119. Epub 2013 Apr 29. PubMed PMID: 23630166; PubMed Central PMCID: PMC3686970.
9: Hassan KA, Wang L, Korkaya H, Chen G, Maillard I, Beer DG, Kalemkerian GP, Wicha MS. Notch pathway activity identifies cells with cancer stem cell-like properties and correlates with worse survival in lung adenocarcinoma. Clin Cancer Res. 2013 Apr 15;19(8):1972-80. doi: 10.1158/1078-0432.CCR-12-0370. Epub 2013 Feb 26. PubMed PMID: 23444212; PubMed Central PMCID: PMC3630232.
10: Jin R, Nakada M, Teng L, Furuta T, Sabit H, Hayashi Y, Demuth T, Hirao A, Sato H, Zhao G, Hamada J. Combination therapy using Notch and Akt inhibitors is effective for suppressing invasion but not proliferation in glioma cells. Neurosci Lett. 2013 Feb 8;534:316-21. doi: 10.1016/j.neulet.2012.12.008. Epub 2012 Dec 20. PubMed PMID: 23262078.
11: Liang S, Galluzzo P, Sobol A, Skucha S, Rambo B, Bocchetta M. Multimodality Approaches to Treat Hypoxic Non-Small Cell Lung Cancer (NSCLC) Microenvironment. Genes Cancer. 2012 Feb;3(2):141-51. doi: 10.1177/1947601912457025. PubMed PMID: 23050046; PubMed Central PMCID: PMC3463922.
12: Mizuma M, Rasheed ZA, Yabuuchi S, Omura N, Campbell NR, de Wilde RF, De Oliveira E, Zhang Q, Puig O, Matsui W, Hidalgo M, Maitra A, Rajeshkumar NV. The gamma secretase inhibitor MRK-003 attenuates pancreatic cancer growth in preclinical models. Mol Cancer Ther. 2012 Sep;11(9):1999-2009. doi: 10.1158/1535-7163.MCT-12-0017. Epub 2012 Jul 2. PubMed PMID: 22752426; PubMed Central PMCID: PMC3438318.
13: Cook N, Frese KK, Bapiro TE, Jacobetz MA, Gopinathan A, Miller JL, Rao SS, Demuth T, Howat WJ, Jodrell DI, Tuveson DA. Gamma secretase inhibition promotes hypoxic necrosis in mouse pancreatic ductal adenocarcinoma. J Exp Med. 2012 Mar 12;209(3):437-44. doi: 10.1084/jem.20111923. Epub 2012 Feb 20. PubMed PMID: 22351932; PubMed Central PMCID: PMC3302221.
14: Asnaghi L, Ebrahimi KB, Schreck KC, Bar EE, Coonfield ML, Bell WR, Handa J, Merbs SL, Harbour JW, Eberhart CG. Notch signaling promotes growth and invasion in uveal melanoma. Clin Cancer Res. 2012 Feb 1;18(3):654-65. doi: 10.1158/1078-0432.CCR-11-1406. Epub 2012 Jan 6. PubMed PMID: 22228632.
15: Osanyingbemi-Obidi J, Dobromilskaya I, Illei PB, Hann CL, Rudin CM. Notch signaling contributes to lung cancer clonogenic capacity in vitro but may be circumvented in tumorigenesis in vivo. Mol Cancer Res. 2011 Dec;9(12):1746-54. doi: 10.1158/1541-7786.MCR-11-0286. Epub 2011 Oct 12. PubMed PMID: 21994468; PubMed Central PMCID: PMC3243765.
16: Pandya K, Meeke K, Clementz AG, Rogowski A, Roberts J, Miele L, Albain KS, Osipo C. Targeting both Notch and ErbB-2 signalling pathways is required for prevention of ErbB-2-positive breast tumour recurrence. Br J Cancer. 2011 Sep 6;105(6):796-806. doi: 10.1038/bjc.2011.321. Epub 2011 Aug 16. PubMed PMID: 21847123; PubMed Central PMCID: PMC3171020.
17: Ramakrishnan V, Ansell S, Haug J, Grote D, Kimlinger T, Stenson M, Timm M, Wellik L, Halling T, Rajkumar SV, Kumar S. MRK003, a γ-secretase inhibitor exhibits promising in vitro pre-clinical activity in multiple myeloma and non-Hodgkin's lymphoma. Leukemia. 2012 Feb;26(2):340-8. doi: 10.1038/leu.2011.192. Epub 2011 Aug 9. PubMed PMID: 21826062.
18: Lin H, Xiong W, Zhang X, Liu B, Zhang W, Zhang Y, Cheng J, Huang H. Notch-1 activation-dependent p53 restoration contributes to resveratrol-induced apoptosis in glioblastoma cells. Oncol Rep. 2011 Oct;26(4):925-30. doi: 10.3892/or.2011.1380. Epub 2011 Jul 4. PubMed PMID: 21743969.
19: Clementz AG, Rogowski A, Pandya K, Miele L, Osipo C. NOTCH-1 and NOTCH-4 are novel gene targets of PEA3 in breast cancer: novel therapeutic implications. Breast Cancer Res. 2011 Jun 14;13(3):R63. doi: 10.1186/bcr2900. PubMed PMID: 21679465; PubMed Central PMCID: PMC3218952.
20: Cao L, Zhou Y, Zhai B, Liao J, Xu W, Zhang R, Li J, Zhang Y, Chen L, Qian H, Wu M, Yin Z. Sphere-forming cell subpopulations with cancer stem cell properties in human hepatoma cell lines. BMC Gastroenterol. 2011 Jun 14;11:71. doi: 10.1186/1471-230X-11-71. PubMed PMID: 21669008; PubMed Central PMCID: PMC3136412.

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